molecular formula C9H10N2 B191914 Myosmine CAS No. 532-12-7

Myosmine

Cat. No.: B191914
CAS No.: 532-12-7
M. Wt: 146.19 g/mol
InChI Key: DPNGWXJMIILTBS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Myosmine is an alkaloid found in tobacco and other plants . It is chemically related to nicotine . The primary targets of this compound are the aromatase enzyme and dopamine receptors . Aromatase is an enzyme involved in the biosynthesis of estrogens, and dopamine is a neurotransmitter that plays several important roles in the brain and body .

Mode of Action

This compound inhibits the aromatase enzyme sevenfold more potently than nicotine . This inhibition can affect the biosynthesis of estrogens, which are crucial for various physiological processes . This release of dopamine can influence the reward and pleasure centers in the brain .

Biochemical Pathways

It is known that this compound can interfere with the estrogen biosynthesis pathway due to its inhibitory effect on the aromatase enzyme . Additionally, the release of dopamine suggests that this compound can affect the dopaminergic pathways in the brain .

Pharmacokinetics

Given its structural similarity to nicotine, it is plausible that this compound may share some pharmacokinetic properties with nicotine .

Result of Action

The inhibition of the aromatase enzyme by this compound can lead to a decrease in estrogen biosynthesis . This could potentially affect various physiological processes that are regulated by estrogens. The release of dopamine by this compound can influence the reward and pleasure centers in the brain, potentially leading to addictive behaviors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of this compound . Additionally, the presence of other compounds, such as those found in tobacco or other plants where this compound is present, could potentially influence its action and efficacy .

Biochemical Analysis

Biochemical Properties

Myosmine plays a significant role in biochemical reactions, particularly in the context of tobacco consumption. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of this compound. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates. Additionally, this compound can undergo nitrosation and peroxidation reactions, yielding compounds with carcinogenic potential .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate nicotinic acetylcholine receptors, leading to changes in intracellular calcium levels and subsequent activation of downstream signaling pathways. This activation can affect gene expression and cellular metabolism, potentially contributing to the addictive properties of tobacco .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. This compound binds to nicotinic acetylcholine receptors, which are ligand-gated ion channels. This binding leads to the opening of the ion channel and an influx of calcium ions into the cell. The increase in intracellular calcium levels triggers various signaling cascades, including the activation of protein kinases and transcription factors. These molecular events result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under certain conditions, but it can degrade over time, especially in the presence of light and oxygen. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in gene expression and cellular metabolism. These effects have been observed in both in vitro and in vivo studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Myosmine can be synthesized through the condensation of 1-(but-1-enyl)pyrrolidin-2-one with nicotinic acid ester, which yields 1-(but-1-enyl)-3-nicotinoylpyrrolidin-2-one. This intermediate is then treated with an acid and a base to produce this compound . Another method involves the reduction of this compound to nornicotine, followed by a methylation step to produce (R,S)-nicotine .

Industrial Production Methods: Industrial production of this compound often involves the extraction from tobacco leaves, where it is present as a minor alkaloid. Advanced chromatographic techniques such as UltraPerformance Convergence Chromatography coupled with tandem mass spectrometry (UPC2-MS2) are used for the detection and quantification of this compound in tobacco products .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide is commonly used.

    Reduction: Various reducing agents can be employed, including catalytic hydrogenation.

    Substitution: Sodium nitrite is used for nitrosation reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Nornicotine.

    Substitution: Nitrosated products that can form DNA adducts.

Scientific Research Applications

Comparison with Similar Compounds

    Nicotine: Chemically similar but less potent in inhibiting aromatase.

    Nornicotine: A reduction product of myosmine.

    Anabasine: Another tobacco alkaloid with similar properties.

    Cotinine: A metabolite of nicotine with different pharmacological effects.

Uniqueness of this compound: this compound is unique in its potent inhibition of aromatase and its selective release of dopamine in adult rats. Its presence in various foods and its potential health risks associated with dietary exposure also distinguish it from other similar compounds .

Properties

IUPAC Name

3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNGWXJMIILTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70891866
Record name Myosmine
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Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Myosmine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

532-12-7
Record name Myosmine
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Record name Myosmine
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Record name Myosmine
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Record name 3-(1-Pyrrolin-2-yl)pyridine
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Record name MYOSMINE
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Record name Myosmine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030386
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

40.5 - 42 °C
Record name Myosmine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030386
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A mixture of 1-(but-1-enyl)-3-nicotinoylpyrrolidin-2-one (II), (40 g, 0.1639 mol), 50 ml water and 85 ml HCl were refluxed together for 12 hrs. The reaction mixture was cooled to room temperature, washed with 50 ml×2 ethyl acetate, further cooled to 0° C. and pH adjusted to >13 using NaOH. The reaction mixture was extracted with 100 ml×3 of dichloromethane and the extract dried over Na2SO4. After removing the solvent under reduced pressure, the crude solid obtained was purified by high vacuum distillation to give colorless solid myosmine (16.75 g, 70%). 1H NMR (CDCl3): δ 2.05 (2H, m), 2.94 (2H, t), 4.06 (2H, t), 7.34 (1H, dd), 8.18 (1H, dt), 8.64 (1H, dd), and 8.99 (1H, d). 13C-NMR (CDCl3): δ 170.56, 151.1, 149.1, 134.6, 130.0, 123.3, 61.5, 34.7, and 22.5. IR: 2961, 1620, and 1590 Cm−1.
Name
1-(but-1-enyl)-3-nicotinoylpyrrolidin-2-one
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
70%

Synthesis routes and methods II

Procedure details

Sodium hydride (17.26 g, 072 mol of 60% dispersion in a mineral oil) was washed with toluene (25 ml×2) to remove mineral oil and added to 25 ml of DMF. To this a solution containing 1-(but-1-enyl)-pyrrolidin-2-one (1.50 g, 0.3597 mol) and methyl nicotinate (41.8 g, 0.3057 mol) in 50 ml of DMF was added. The reaction mixture was heated to 90° C. for 2 hrs. DMF was partially removed under reduced pressure and 100 ml water and HCl (165 ml) were added. The reaction mixture was heated to 110° C. for 12 hr, cooled and washed with ethyl acetate (50 ml×2). The aqueous layer was cooled to 0° C., pH adjusted to about 14 using NaOH, extracted with dichloromethane (100 ml×4), the extract dried over Na2SO4, the solvent removed completely and the crude solid was purified by high vacuum distillation to get myosmine (34.38 g, 77.2% yield, 98.5% purity by GC).
Name
1-(but-1-enyl)-pyrrolidin-2-one
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
41.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
77.2%

Retrosynthesis Analysis

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